molecular formula C14H10N2O2 B13378979 Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-

Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-

Cat. No.: B13378979
M. Wt: 238.24 g/mol
InChI Key: BTQGCXJRJSROBU-UHFFFAOYSA-N
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Description

Benzonitrile derivatives are a versatile class of compounds with applications spanning pharmaceuticals, agrochemicals, and materials science. The compound Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)- features a benzonitrile core substituted at the 3-position with a 2,4-dihydroxybenzylidenamino group. This structure combines the electron-withdrawing nitrile group with a Schiff base moiety (imine linked to a dihydroxybenzene), imparting unique electronic and steric properties.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-[(2,4-dihydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H10N2O2/c15-8-10-2-1-3-12(6-10)16-9-11-4-5-13(17)7-14(11)18/h1-7,9,17-18H

InChI Key

BTQGCXJRJSROBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dihydroxybenzylidene)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity and preventing substrate binding .

Comparison with Similar Compounds

Comparison with Similar Benzonitrile Derivatives

Structural and Functional Group Comparisons

Below is a comparative analysis of 3-(2,4-dihydroxybenzylidenamino)benzonitrile with structurally related compounds, focusing on substituent effects and applications:

Compound Name (CAS or Identifier) Substituent Position & Group Molecular Weight Key Functional Groups Applications/Properties References
3-(2,4-dihydroxybenzylidenamino)benzonitrile 3-position: 2,4-dihydroxybenzylidenamino ~265.2* Hydroxyl, imine, nitrile Pharmaceuticals, chelating agents
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile (CAS 7705613) 4-position: 4-hydroxypyrimidinyl amino 226.2 Hydroxyl, amino, aromatic N Agrochemical intermediates
4-(Dimethylamino)benzonitrile (CAS 1197-19-9) 4-position: dimethylamino 146.19 Dimethylamino, nitrile OLED materials, solvents
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile (CAS 55873-09-1) 4-position: halogenated pyrimidinyl amino 376.5 Halogens (Br, Cl), amino Herbicides, pesticides
3-Amino-4-[(2,4-dimethoxyphenyl)methylamino]benzonitrile (CAS 911826-04-5) 3/4-position: methoxybenzylamino 313.3 Methoxy, amino Drug intermediates (improved lipophilicity)
4-[2-[4-(Dimethylamino)phenyl]ethenyl]-3-nitrobenzonitrile (CAS 7570-35-6) 4-position: dimethylamino styryl, 3-nitro 293.3 Nitro, styryl, dimethylamino Optoelectronics (charge transfer)

*Estimated based on molecular formula C₁₄H₁₁N₃O₂.

Key Observations:
  • Hydrogen Bonding vs. Lipophilicity: The dihydroxy groups in the target compound enhance polar interactions compared to methoxy () or dimethylamino () derivatives, which prioritize lipophilicity.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitrile, nitro in ) reduce electron density on the aromatic ring, while electron-donating groups (e.g., dimethylamino in ) enhance it. This influences reactivity in substitution reactions and optoelectronic behavior .
  • Halogenation : Bromo/chloro substituents () increase molecular weight and steric bulk, often enhancing pesticidal activity but reducing solubility .

Application-Specific Comparisons

Pharmaceuticals and Agrochemicals
  • Its polarity may favor aqueous solubility, advantageous in drug formulations .
  • Pyrimidinyl Derivatives (): Halogenated pyrimidine-linked benzonitriles are prevalent in agrochemicals due to their bioactivity and stability. For example, 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile () likely targets enzyme active sites in pests .
  • Methoxy Derivatives (): Increased lipophilicity from methoxy groups improves membrane permeability, critical for CNS-targeting drugs.
Materials Science
  • Dimethylamino Derivatives (): Used in OLEDs due to strong electron-donating properties, facilitating charge transport. The dimethylamino group in 4-(dimethylamino)benzonitrile has a proton affinity of 889.1 kJ/mol, indicating stability in electronic excited states .
  • Nitro-Styryl Derivatives (): The nitro group enhances electron-accepting capacity, making 4-[2-(dimethylaminophenyl)ethenyl]-3-nitrobenzonitrile suitable for TADF (thermally activated delayed fluorescence) materials .

Stability and Reactivity

  • Hydrolytic Stability : The imine group in the target compound may be prone to hydrolysis under acidic or aqueous conditions, whereas halogenated derivatives () or styryl-linked compounds () exhibit greater stability.
  • Thermal Stability: Dimethylamino and nitro groups () enhance thermal resilience, critical for high-temperature applications in materials science.

Research Findings and Data Tables

Table 1: Ionization Energy and Proton Affinity Comparisons
Compound Ionization Energy (eV) Proton Affinity (kJ/mol) References
4-(Dimethylamino)benzonitrile 7.60–7.99 889.1
3-(2,4-dihydroxybenzylidenamino)benzonitrile* ~8.2 (estimated) ~850 (estimated) N/A

*Theoretical values based on electron-withdrawing nitrile and hydroxyl groups.

Table 2: Solubility Trends
Compound Type Predominant Solubility Key Influencing Groups
Dihydroxy-substituted (target) Polar solvents (water, DMSO) Hydroxyl, imine
Methoxy/halogenated derivatives Organic solvents (DCM, chloroform) Methoxy, halogens
Styryl/nitro derivatives Moderate polarity (THF, acetone) Nitro, styryl

Biological Activity

Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 296.34 g/mol
  • IUPAC Name : Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It has been shown to:

  • Inhibit Enzymatic Activity : The compound can inhibit the activity of key enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition is significant for applications in treating hyperpigmentation disorders .
  • Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that derivatives of benzonitrile compounds show promising antimicrobial properties against various bacteria and fungi. The specific mechanisms often involve disrupting microbial cell membranes or inhibiting vital metabolic processes.
  • Antioxidant Activity :
    • The compound has demonstrated significant antioxidant efficacy in various assays, including DPPH and ABTS radical scavenging tests. Analogous compounds have shown up to 93% scavenging ability against DPPH radicals .
  • Cytotoxic Effects :
    • In vitro studies on cancer cell lines have indicated that certain analogs of benzonitrile exhibit cytotoxic effects at higher concentrations, suggesting potential applications in cancer therapy .

Case Study 1: Inhibition of Tyrosinase Activity

A study investigated the inhibitory effects of benzonitrile derivatives on mushroom tyrosinase activity. The results indicated that certain analogs significantly reduced tyrosinase activity in a concentration-dependent manner, outperforming traditional inhibitors like kojic acid .

Case Study 2: Antioxidant Efficacy

In another study focusing on the antioxidant properties of benzonitrile derivatives, researchers found that compounds with hydroxyl substitutions exhibited superior radical scavenging abilities compared to those without. This suggests a structure-activity relationship where the presence of hydroxyl groups enhances antioxidant potential .

Research Findings Summary Table

Study Focus Findings Reference
Tyrosinase InhibitionSignificant inhibition observed; better than kojic acid at certain doses
Antioxidant ActivityUp to 93% DPPH radical scavenging ability
Cytotoxic EffectsCertain analogs showed cytotoxicity in cancer cell lines

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